2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol
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Overview
Description
2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol is a complex organic compound characterized by its phenolic structure and the presence of bulky tert-butyl groups. This compound is known for its antioxidant properties and is used in various applications, including polymer stabilization and as a research chemical in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol typically involves the alkylation of phenolic compounds with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various alkyl or aryl-substituted phenols.
Scientific Research Applications
2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing diseases related to oxidative damage.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The antioxidant properties of 2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to reactive oxygen species, converting them into more stable and less harmful molecules. This mechanism helps in protecting cells and materials from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4-dimethyl-6-tert-butylphenol: Another antioxidant compound used in fuels and lubricants.
Butylated hydroxytoluene (BHT): Widely used as a food preservative and in various industrial applications.
Uniqueness
2,6-di-tert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol is unique due to the presence of the isochromenyl group, which enhances its antioxidant properties and provides additional stability. This makes it more effective in certain applications compared to other similar compounds.
Properties
Molecular Formula |
C25H34O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenol |
InChI |
InChI=1S/C25H34O4/c1-24(2,3)18-11-16(12-19(22(18)26)25(4,5)6)23-17-14-21(28-8)20(27-7)13-15(17)9-10-29-23/h11-14,23,26H,9-10H2,1-8H3 |
InChI Key |
DVDPFPLIZSZBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C3=CC(=C(C=C3CCO2)OC)OC |
Origin of Product |
United States |
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